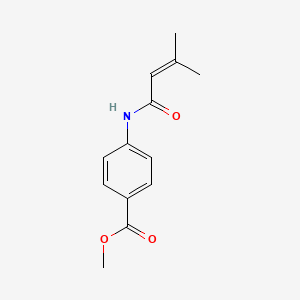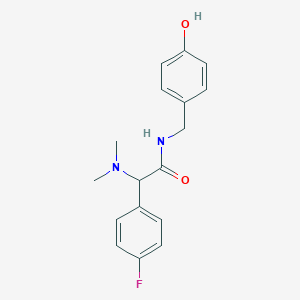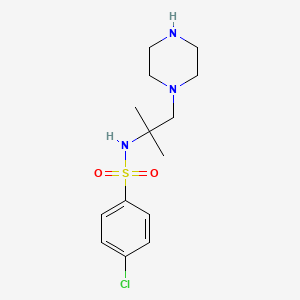
2-(benzenesulfonyl)-3-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3-methylthiophene is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom. This compound features a benzenesulfonyl group attached to a thiophene ring, which is further substituted with a methyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-3-methylthiophene typically involves the sulfonylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the sulfonylation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfonyl groups.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(benzenesulfonyl)-3-methylthiophene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This interaction can inhibit the activity of enzymes, making the compound a potential candidate for enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative.
Benzenesulfonyl chloride: Used as a reagent in sulfonylation reactions.
3-Methylthiophene: The parent thiophene compound without the sulfonyl group.
Uniqueness
2-(Benzenesulfonyl)-3-methylthiophene is unique due to the presence of both a benzenesulfonyl group and a methyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-3-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S2/c1-9-7-8-14-11(9)15(12,13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHNQBLBXRULMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-phenoxypropanoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5643369.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5643372.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone](/img/structure/B5643375.png)
![1-[(2-nitrophenyl)methyl]azocane](/img/structure/B5643384.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5643397.png)
![N-(2-methyl-1,1-dioxido-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-yl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5643405.png)

![(3-allyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-3-piperidinyl)methanol](/img/structure/B5643434.png)

![N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5643454.png)
![2-(3-phenylpropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5643458.png)

